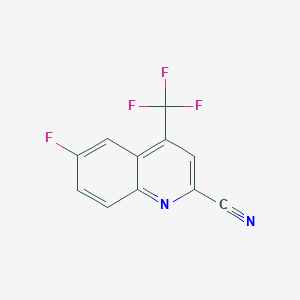

6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile

Description

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMMUSGUDKXSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705221 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1116339-60-6 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is rooted in established chemical principles, commencing with the construction of the quinoline core via a Conrad-Limpach reaction, followed by functional group manipulations to introduce the desired carbonitrile moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of Fluorinated Quinolines

Quinolines and their derivatives are privileged heterocyclic scaffolds, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target-binding affinity. The target molecule, this compound, combines these advantageous features, making it a valuable intermediate for the synthesis of novel bioactive compounds.

This guide details a robust and logical synthetic pathway to this important molecule, emphasizing the rationale behind the chosen reactions and providing detailed experimental procedures to ensure reproducibility.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a multi-step approach starting from commercially available precursors. The proposed synthetic pathway is outlined below:

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves three key stages:

-

Conrad-Limpach Synthesis: Construction of the core quinoline scaffold by reacting 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by thermal cyclization to yield 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

-

Functional Group Interconversion: Conversion of the 4-hydroxyquinoline to the corresponding 2-aminoquinoline. This can be a multi-step process involving chlorination and subsequent amination.

-

Sandmeyer Reaction: Diazotization of the 2-aminoquinoline followed by cyanation to afford the final product, this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Stage 1: Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

This stage follows the principles of the Conrad-Limpach quinoline synthesis.[1][2]

Caption: Workflow for the synthesis of the quinoline core.

Protocol 1: Synthesis of Ethyl 3-(4-fluoroanilino)-4,4,4-trifluorobut-2-enoate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq.), and toluene (as solvent).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Protocol 2: Thermal Cyclization to 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

-

In a high-boiling point solvent such as Dowtherm A or diphenyl ether, dissolve the crude ethyl 3-(4-fluoroanilino)-4,4,4-trifluorobut-2-enoate from the previous step.

-

Heat the solution to a high temperature (typically 250-260 °C) with stirring.

-

Maintain this temperature for a specified period (e.g., 30-60 minutes), monitoring the reaction progress by TLC.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry to afford the desired 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

| Parameter | Value | Rationale |

| Reactants Ratio | 4-Fluoroaniline : Ethyl 4,4,4-trifluoroacetoacetate (1 : 1.05) | A slight excess of the β-ketoester ensures complete consumption of the aniline. |

| Cyclization Temp. | 250-260 °C | High temperature is required to overcome the activation energy for the intramolecular cyclization.[1] |

| Solvent | Dowtherm A / Diphenyl ether | High boiling point and inertness are crucial for the thermal cyclization step. |

Stage 2: Synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline

This stage involves the conversion of the 4-hydroxy group to a more versatile intermediate for the introduction of the amino group at the 2-position. A common strategy is to first convert the 4-hydroxyquinoline to a 4-chloroquinoline.

Protocol 3: Chlorination to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux with stirring for several hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline.

Protocol 4: Amination to 2-Amino-6-fluoro-4-(trifluoromethyl)quinoline

Stage 3: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to various other functionalities, including the cyano group.[3][4]

Caption: Workflow for the Sandmeyer cyanation.

Protocol 5: Sandmeyer Cyanation

-

Diazotization:

-

Dissolve 2-amino-6-fluoro-4-(trifluoromethyl)quinoline in a suitable aqueous acid (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a period to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

| Parameter | Value | Rationale |

| Diazotization Temp. | 0-5 °C | Diazonium salts are generally unstable and can decompose at higher temperatures. |

| Cyanide Reagent | Copper(I) cyanide (CuCN) | Cu(I) is a crucial catalyst for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[3] |

Safety and Handling

-

Fluorinated Compounds: Handle with care as they can be biologically active.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Cyanides (NaCN, KCN, CuCN): Highly toxic. Handle with extreme caution in a fume hood. Have an appropriate cyanide poisoning antidote kit readily available. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

Conclusion

The synthesis of this compound presented in this guide is a robust and logical pathway that utilizes well-established organic reactions. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further applications in drug discovery and development. The key to success lies in careful control of reaction conditions, particularly temperature, and adherence to strict safety protocols when handling hazardous reagents.

References

- Andries, K., et al. (2005). A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis. Science, 307(5707), 223-227.

- Mao, J., et al. (2009). Synthesis and antimicrobial evaluation of some new quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(21), 6044-6047.

- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

- Kayser, F. H., & Novak, J. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American journal of medicine, 82(4A), 33-39.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Conrad-Limpach-Knorr Quinoline Synthesis. Retrieved from [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile (CAS Number: 1116339-60-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its structural significance, physicochemical properties, probable synthetic routes, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of advanced pharmaceutical agents.

The Strategic Importance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into the quinoline backbone imparts a range of desirable attributes that can significantly enhance the drug-like properties of a molecule.[2]

The Trifluoromethyl Group's Contribution:

The trifluoromethyl group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's biological and physical properties.[2] Its high electronegativity and lipophilicity can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the compound's half-life.

-

Increased Bioavailability: The lipophilic nature of the -CF3 group can improve membrane permeability and absorption.

-

Modulated pKa: The electron-withdrawing nature of the -CF3 group can alter the basicity of the quinoline nitrogen, influencing drug-receptor interactions.

-

Improved Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger and more specific interactions with biological targets.

The Role of the 6-Fluoro Substituent:

Fluorine substitution at the 6-position of the quinoline ring is a common strategy in the design of various therapeutic agents, including anticancer and antimicrobial drugs. This substitution can influence the molecule's overall electronic distribution and provide an additional point of interaction with biological targets.

The 2-Carbonitrile Moiety:

The carbonitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and can be synthetically transformed into other important functional groups. In some contexts, the nitrile group itself is a key pharmacophoric element, contributing directly to the biological activity of the molecule.[3]

The convergence of these three structural features in this compound makes it a highly valuable and sought-after building block for the synthesis of novel drug candidates.

Physicochemical Properties and Characterization

| Property | Inferred Value/Information | Source/Rationale |

| CAS Number | 1116339-60-6 | Publicly available chemical databases |

| Molecular Formula | C₁₁H₄F₄N₂ | Calculated from the chemical structure |

| Molecular Weight | 252.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar quinoline derivatives |

| Purity | Commercially available up to 95% | [4] |

Spectroscopic Characterization (Predicted):

While specific spectra for this compound are not widely published, a skilled chemist can predict the key features of its NMR and mass spectra.

-

¹H NMR: The spectrum would show complex aromatic signals, with coupling patterns indicative of the substituted quinoline ring system. The fluorine atom at the 6-position and the trifluoromethyl group at the 4-position would further influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR: The spectrum would display signals for all 11 carbon atoms, with the carbon of the nitrile group appearing in the characteristic downfield region. The carbons attached to fluorine atoms would show characteristic splitting patterns.

-

¹⁹F NMR: This would be a crucial technique for confirming the presence and location of the fluorine atoms. Two distinct signals would be expected: one for the 6-fluoro substituent and another for the 4-trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, and fragmentation patterns characteristic of the quinoline core.

Probable Synthetic Strategies

A Generalized, Postulated Synthesis Workflow:

-

Starting Material: The synthesis would likely commence with a suitably substituted aniline, such as 4-fluoroaniline.

-

Condensation: This aniline would be reacted with a β-ketoester containing a trifluoromethyl group, for instance, ethyl 4,4,4-trifluoroacetoacetate. This condensation reaction forms an enamine intermediate.

-

Cyclization: The enamine intermediate would then undergo a thermal cyclization to form the 4-hydroxyquinoline ring system. This step is a key feature of the Conrad-Limpach and Gould-Jacobs syntheses.

-

Functionalization of the 4-Position: The resulting 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline would then be subjected to a reaction to replace the hydroxyl group with a more reactive species, typically a chlorine atom, using a reagent like phosphorus oxychloride (POCl₃).

-

Introduction of the 2-Carbonitrile Group: The final step would involve the introduction of the nitrile group at the 2-position. This can be achieved through various methods, such as a nucleophilic substitution reaction with a cyanide salt.

Self-Validating System in the Proposed Protocol:

Each step of this proposed synthesis can be monitored and validated using standard analytical techniques:

-

TLC and HPLC: To monitor the progress of each reaction and assess the purity of the intermediates and the final product.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of each intermediate and the final product. The characteristic chemical shifts and coupling patterns would provide unambiguous evidence of the desired transformations.

-

Mass Spectrometry: To confirm the molecular weight of the intermediates and the final product.

Applications in Drug Discovery and Development

This compound is a prime example of a building block designed for use in fragment-based drug discovery and lead optimization. Its inherent structural features make it an attractive starting point for the development of inhibitors for a variety of biological targets.

Potential Therapeutic Areas:

-

Oncology: The quinoline scaffold is present in numerous kinase inhibitors.[5] The specific substitution pattern of this compound could be exploited to develop selective inhibitors of kinases implicated in cancer progression.

-

Infectious Diseases: Fluorinated quinolines have a long history as antibacterial agents (fluoroquinolones). While this compound is not a fluoroquinolone itself, it could serve as a precursor for novel antibacterial or antiviral agents. Structurally related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline has been used as an intermediate for antitubercular and antiplasmodial agents.[6]

-

Central Nervous System (CNS) Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold interesting for the development of drugs targeting CNS disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Perspectives

This compound represents a strategically designed building block that embodies several key principles of modern medicinal chemistry. The convergence of the quinoline scaffold with fluorine and trifluoromethyl substituents provides a powerful platform for the development of novel therapeutics with potentially enhanced efficacy, metabolic stability, and bioavailability.

While specific biological data for this compound is not yet widely available in the public domain, its structural alerts and the known activities of related compounds strongly suggest its utility in the discovery of new drugs for a range of diseases, particularly in oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this promising scaffold is highly warranted and is anticipated to yield novel drug candidates in the coming years.

References

-

MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

-

Di Schiavi, E., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(1), 4279. Available at: [Link]

-

Tsai, P. C., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 243, 114772. Available at: [Link]

-

Yuan, Z., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3373. Available at: [Link]

-

Mei, L., et al. (2018). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 8(62), 35565-35580. Available at: [Link]

-

幺米Lab. (n.d.). 6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbonitrile , 95%. Retrieved from [Link]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12), 1-19. Available at: [Link]

-

Radaic, A., et al. (2017). Design and Synthesis of a Fluorinated Quinazoline-Based type-II Trk Inhibitor as a Scaffold for PET Radiotracer Development. Bioorganic & Medicinal Chemistry Letters, 27(12), 2783-2788. Available at: [Link]

-

Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1668. Available at: [Link]

-

Bunev, A. S., et al. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2021(4), M1295. Available at: [Link]

-

Pop, R., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6613. Available at: [Link]

-

Pannala, A., et al. (2019). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 183, 111712. Available at: [Link]

-

Di Schiavi, E., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(1), 4279. Available at: [Link]

-

Zhang, X., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules. Available at: [Link]

-

幺米Lab. (n.d.). 6-Fluoro-4-(trifluoromethyl)-quinoline-2-carbonitrile , 95%. Retrieved from [Link]

-

Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(12). Available at: [Link]

-

Di Schiavi, E., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(1), 4279. Available at: [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 幺米Lab-åå¦è¯åãçç©è¯åãåæè¯åãéç¨è¯åãè¯ç©åæè¯åãææ§ååç©ãå¬åååé ä½çç åç¨è¯å [m.ymilab.com]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

An In-depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: Physicochemical Properties, Synthesis, and Applications

Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and target-binding affinity.[3][4] This guide provides a comprehensive technical overview of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile, a molecule of significant interest in contemporary drug discovery programs.

This document delves into the core physicochemical properties of this compound, outlines a robust synthetic strategy, and discusses its potential applications, particularly in the development of novel therapeutic agents. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this fluorinated quinoline derivative.

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to pharmacokinetic behavior. Due to the limited availability of experimental data for this compound, the following table includes both reported and predicted values, offering a comprehensive profile for this molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₄F₄N₂ | ChemicalBook[5] |

| Molecular Weight | 240.16 g/mol | ChemicalBook[5] |

| CAS Number | 1116339-60-6 | BLDpharm[6] |

| Boiling Point | 332.6±37.0 °C (Predicted) | ChemicalBook[5] |

| Melting Point | 140-143 °C (Analog*) | J&K Scientific[7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on analog data[8] |

| pKa | Predicted to be weakly basic due to the quinoline nitrogen. | General knowledge |

| Appearance | Likely a white to off-white solid at room temperature. | Predicted |

*Note: The melting point is for the closely related analog, 2-(Trifluoromethyl)quinoline-4-carbonitrile.[7] It is anticipated that the fluorine substitution at the 6-position will have a minor impact on the melting point.

Reactivity and Stability

The reactivity of this compound is largely dictated by the interplay of its functional groups. The quinoline ring system is susceptible to both electrophilic and nucleophilic attack, with the positions of substitution influenced by the existing substituents. The electron-withdrawing nature of the trifluoromethyl and cyano groups deactivates the ring towards electrophilic substitution.

The trifluoromethyl group is generally stable under a wide range of reaction conditions, contributing to the overall metabolic stability of the molecule.[4][9] The cyano group can undergo hydrolysis to a carboxylic acid or be reduced to an amine, offering a handle for further synthetic modifications. The compound is expected to be stable under standard laboratory conditions, though prolonged exposure to strong acids or bases may lead to degradation.

Proposed Synthetic Pathway: A Modified Friedländer Annulation Approach

The proposed synthesis involves the reaction of 2-amino-5-fluorobenzotrifluoride with ethyl 2-cyano-3-ethoxyacrylate under acidic or basic catalysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-fluorobenzotrifluoride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Potassium tert-butoxide (KOtBu) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene or Ethanol

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-fluorobenzotrifluoride (1 equivalent) in toluene.

-

Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (1.1 equivalents) to the solution.

-

Catalyst Addition:

-

For base-catalyzed reaction: Add potassium tert-butoxide (1.2 equivalents) portion-wise to the reaction mixture.

-

For acid-catalyzed reaction: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

-

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If base-catalyzed, neutralize with a mild acid (e.g., acetic acid). If acid-catalyzed, quench with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Reactants: 2-Amino-5-fluorobenzotrifluoride provides the aniline and trifluoromethyl components, while ethyl 2-cyano-3-ethoxyacrylate serves as the three-carbon unit with the nitrile functionality.

-

Catalyst Selection: Both acid and base catalysis are viable for the Friedländer synthesis.[11] The choice may depend on the specific reactivity of the substrates and the desired reaction kinetics.

-

Solvent: Toluene is a common solvent for these types of condensations, particularly under azeotropic reflux to remove water. Ethanol can also be used, especially for base-catalyzed reactions.

Visualizing the Synthetic Workflow

Caption: Proposed Friedländer Synthesis Workflow

Predicted Spectral Data

Predicting the spectral characteristics of a novel compound is crucial for its identification and characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine atom. The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals corresponding to the eleven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[14] Similarly, the carbons in the fluoro-substituted ring will show coupling with the fluorine atom.

Mass Spectrometry

The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 240. Key fragmentation patterns would likely involve the loss of HCN (from the nitrile group), a fluorine atom, or the trifluoromethyl radical.[15]

Potential Applications in Drug Discovery

The unique combination of a quinoline core, a fluorine atom, and a trifluoromethyl group makes this compound a highly attractive scaffold for medicinal chemistry.

-

Anticancer Agents: Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[1][2] The presence of the trifluoromethyl group can enhance the cytotoxic effects of these compounds.[3][16]

-

Antimicrobial and Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs.[2] Fluorinated quinolines have also shown promise as broad-spectrum antimicrobial agents.[17]

-

Enzyme Inhibitors: The electron-withdrawing nature of the substituents on this molecule can facilitate its binding to the active sites of various enzymes, making it a candidate for the development of targeted inhibitors.[16]

Conclusion

This compound represents a promising building block for the development of novel therapeutic agents. Its unique physicochemical properties, conferred by the strategic placement of fluorine and trifluoromethyl groups on the quinoline scaffold, make it a valuable asset in modern drug discovery. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological activities. As our understanding of the structure-activity relationships of fluorinated quinolines continues to grow, this compound is poised to play a significant role in the advancement of medicinal chemistry.

References

- Jahanshah, G., et al. (2000). Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 12(4), 425-430.

- Palacios, F., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 223, 113645.

- Comparative Efficacy of 3,4-Dichloro-7-(trifluoromethyl)

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026.

- α-Trifluoromethylated Quinolines as Safe and Storable PET-Donor for Radical Polymerizations. (2024).

- Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. (2025). Benchchem.

- α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. (2024).

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv

- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.

- Different catalytic approaches of Friedländer synthesis of quinolines. (2023). RSC Advances.

- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.

- Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Neg

- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.

- Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026.

- Reducing byproducts in the Pfitzinger quinoline synthesis. (2025). Benchchem.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules.

- Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584.

- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry.

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Ossila.

- 1116339-60-6|this compound. (n.d.). BLDpharm.

- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. (n.d.).

- Application Notes and Protocols for the Synthesis of 6-(Trifluoromethoxy)quinolin-4-amine Derivatives for SAR Studies. (2025). Benchchem.

- Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (2025). Benchchem.

- This compound ,97%. (n.d.). ChemicalBook.

- (PDF) ChemInform Abstract: Fluorine-Containing Quinoline and Quinoxaline Styryl Derivatives: Synthesis and Photophysical Properties. (2025).

- Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals.

- 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog.

- 2-(Trifluoromethyl)quinoline-4-carbonitrile, 97%. (n.d.). J&K Scientific.

- Reaction of hydroxyl-quinoline with pentafluoropyridin. (2016). Chemistry Central Journal.

- QUINOLINE-2-CARBONITRILE(1436-43-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Amino-6-methoxy-2-pentafluoroethyl-quinoline-3-carbonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (2025). Benchchem.

Sources

- 1. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Quinolines in Modern Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like chloroquine to modern targeted cancer therapies.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. The strategic incorporation of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, has become a pivotal strategy in modern drug design. These modifications can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and altering electronic properties to modulate target binding affinity.[2]

This guide provides an in-depth technical overview of a specific, highly functionalized building block: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile . We will dissect its molecular architecture, outline a robust synthetic pathway, analyze its physicochemical and spectroscopic characteristics, and explore its potential as a high-value intermediate for the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their scientific pursuits.

Molecular Structure and Physicochemical Properties

The unique arrangement of electron-withdrawing groups on the quinoline core gives this compound distinct properties that are highly advantageous for drug design.

Structural Analysis

The molecule, with the chemical formula C₁₁H₄F₄N₂ and a molecular weight of 240.16 g/mol , is characterized by a quinoline core substituted at key positions:[3]

-

C2-carbonitrile (-CN): This group is a versatile synthetic handle and can act as a hydrogen bond acceptor in ligand-receptor interactions. Its presence is known to be favorable for certain biological activities.[4]

-

C4-trifluoromethyl (-CF₃): The -CF₃ group is a powerful bioisostere for a methyl group but with drastically different electronic properties. It is highly lipophilic and metabolically stable, often enhancing a drug's bioavailability and in vivo half-life.[2]

-

C6-fluoro (-F): A fluorine atom at this position modulates the electronics of the entire ring system and can block potential sites of metabolic oxidation, further enhancing the compound's stability.

Figure 1. 2D and 3D representations of this compound.

Figure 1. 2D and 3D representations of this compound.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value (Precursor) | Predicted Value (Final Product) | Significance in Drug Discovery |

| CAS Number | 31009-34-4 | 1116339-60-6 | Unique chemical identifier. |

| Molecular Formula | C₁₀H₅F₄NO | C₁₁H₄F₄N₂ | Defines elemental composition. |

| Molecular Weight | 231.15 g/mol [5] | 240.16 g/mol [3] | Affects diffusion and transport properties. |

| Melting Point | 259-263 °C[5] | >250 °C (estimated) | Indicator of purity and lattice energy. |

| pKa | 6.40 ± 0.40[5] | ~1.5 (estimated) | Determines ionization state at physiological pH. |

| LogP | N/A | ~3.2 (estimated) | Predicts lipophilicity and membrane permeability. |

Table 2: Predicted NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F) (Predicted shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F, in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | Rationale |

| ¹H NMR | 8.2 - 8.4 | d, J ≈ 8.5 | H5, deshielded by quinoline ring current. |

| 7.8 - 8.0 | dd, J ≈ 8.5, 2.5 | H7, coupled to H5 and H8. | |

| 7.6 - 7.8 | s | H3, singlet due to adjacent substituents. | |

| 7.5 - 7.7 | dd, J ≈ 9.0, 2.5 | H8, coupled to H7 and F at C6. | |

| ¹³C NMR | ~160 | s | C4-CF₃ |

| ~148 | s | C2-CN | |

| ~145 | d, J(C-F) ≈ 250 | C6, large coupling to fluorine. | |

| ~135 | s | C8a | |

| ~128 | s | C5 | |

| ~125 | d, J(C-F) ≈ 25 | C7, smaller coupling to fluorine. | |

| ~122 | q, J(C-F) ≈ 275 | CF₃ carbon. | |

| ~118 | s | C4a | |

| ~115 | s | CN carbon. | |

| ~110 | d, J(C-F) ≈ 20 | C8, smaller coupling to fluorine. | |

| ~105 | s | C3 | |

| ¹⁹F NMR | -60 to -65 | s | CF₃ group. |

| -110 to -115 | s | C6-F group. |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry transformations. The most logical and field-proven approach begins with the commercially available precursor, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline .

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis points to a two-step transformation from the 4-hydroxyquinoline precursor. The primary challenge is the conversion of the C4-hydroxyl group, which exists in tautomeric equilibrium with its quinolone form, into the target C2-carbonitrile.[2][3] A direct conversion is not feasible. The established strategy involves:

-

Halogenation: Conversion of the 4-hydroxyl group into a more reactive leaving group, typically a 4-chloro group.

-

Cyanation: Nucleophilic displacement of the 4-chloro substituent with a cyanide source to install the C2-carbonitrile.

Detailed Experimental Protocol

The following protocol is a representative, self-validating methodology derived from standard procedures for quinoline chemistry.

Step 1: Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

-

Causality: The hydroxyl group at the C4 position of a quinoline is a poor leaving group. It must be converted to a halide to facilitate nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation, acting as both the chlorinating agent and a dehydrating agent to drive the reaction.

-

Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) portion-wise under a nitrogen atmosphere in a fume hood. The reaction is exothermic.

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) can be added to facilitate the reaction via the formation of a Vilsmeier-Haack intermediate.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

After completion, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃. Caution: This is a highly exothermic and gas-evolving process.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to afford pure 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.

-

Step 2: Synthesis of this compound

-

Causality: The C4-chloro atom is now an excellent leaving group for nucleophilic aromatic substitution. A transition-metal-catalyzed cyanation, such as a copper-catalyzed Rosenmund-von Braun reaction or a palladium-catalyzed reaction, provides a reliable method to install the nitrile group. Copper(I) cyanide is a common and effective reagent for this purpose.

-

Protocol:

-

In a sealed tube or microwave vial, combine 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (1.0 eq), copper(I) cyanide (CuCN, 1.2-1.5 eq), and a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.

-

Purge the reaction vessel with nitrogen or argon.

-

Heat the mixture to 140-160 °C for 6-12 hours. If using microwave irradiation, typical conditions might be 180 °C for 30-60 minutes. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water. A common workup involves adding an aqueous solution of ferric chloride (FeCl₃) or ethylenediamine to complex with residual copper salts, facilitating their removal.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the final product, this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable building block for constructing complex molecules with therapeutic potential. Its utility stems from the strategic placement of functionalities that can either participate directly in target binding or serve as handles for further chemical elaboration.

Role as a Key Intermediate

This compound is an ideal scaffold for library synthesis. The C2-carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous avenues for diversification. More significantly, the electron-deficient nature of the quinoline ring, amplified by the -CF₃ and -CN groups, makes it susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at another position.

Potential Biological Targets and Signaling Pathways

Derivatives of the quinoline scaffold are known to interact with a wide array of biological targets. Based on the structure of this compound, potential applications for its derivatives could include:

-

Kinase Inhibitors: The quinoline core is a well-established "hinge-binding" motif in many kinase inhibitors. The substituents on this scaffold could be tailored to target specific kinases implicated in cancer, such as EGFR, VEGFR, or Raf kinases.

-

Antimicrobial Agents: Fluoroquinolones are a major class of antibiotics. While this molecule is not a traditional fluoroquinolone, its core structure could be elaborated to develop novel antibacterial or antifungal agents.[6]

-

Antiviral Compounds: Certain quinoline derivatives have shown promise as antiviral agents, including against coronaviruses.[1] The unique electronic profile of this molecule could be exploited to design inhibitors of viral proteases or polymerases.

-

Antimalarial Drugs: Following the legacy of quinine and chloroquine, novel quinoline-based structures are continually being explored as next-generation antimalarials to combat drug resistance.[2]

Conclusion and Future Outlook

This compound represents a convergence of privileged structural motifs in medicinal chemistry. The combination of the quinoline scaffold with strategically placed fluoro, trifluoromethyl, and carbonitrile groups yields a building block with immense potential for drug discovery. Its robust synthesis from readily available precursors allows for its efficient production and subsequent derivatization.

While this guide provides a comprehensive technical foundation, the true value of this molecule will be realized through its application in targeted synthesis campaigns. Future research should focus on exploring its derivatization to probe structure-activity relationships against key biological targets in oncology, infectious disease, and inflammation. The insights and protocols presented herein serve as a validated starting point for scientists and researchers aiming to innovate at the frontier of heterocyclic chemistry and drug development.

References

-

Hauguel, C., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry, 240, 114573. Available at: [Link]

-

Gao, C., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3449. Available at: [Link]

-

MySkinRecipes. (n.d.). 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one. Retrieved from [Link]

-

Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572. Available at: [Link]

-

Chem-Impex. (n.d.). 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline, 99%. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Chloro-6-(trifluoromethyl)quinoline. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Chloro-2,6-bis(trifluoromethyl)quinoline. Retrieved from [Link]

- Google Patents. (n.d.). US4277607A - Process for the preparation of 4-chloroquinolines.

-

Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(3), o564. Available at: [Link]

- Google Patents. (n.d.). US10626089B2 - Quinoline derivative in crystal form.

-

Kaur, M., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 222, 113581. Available at: [Link]

- Google Patents. (n.d.). US9636337B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use.

-

LandOfFree. (n.d.). Quinoline derivatives, their production and use - US Patents. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ossila.com [ossila.com]

- 3. This compound ,97% | 1116339-60-6 [chemicalbook.com]

- 4. Product List - 6 - Page 144 - Chemicalbook [chemicalbook.com]

- 5. 6-FLUORO-4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE CAS#: 31009-34-4 [m.chemicalbook.com]

- 6. CAS Number List - 1 - Page 1625 - Chemicalbook [chemicalbook.com]

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its remarkable pharmacological promiscuity.[1][2][3][4][5] This privileged scaffold is a constituent of numerous natural products and has been ingeniously exploited in the synthesis of a multitude of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of quinoline derivatives, with a primary focus on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. We will delve into the intricate mechanisms of action, present detailed experimental protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, facilitating a deeper understanding and fostering further innovation in the field of quinoline-based therapeutics.

Introduction: The Enduring Legacy of the Quinoline Nucleus in Drug Discovery

The quinoline moiety, characterized by the fusion of a benzene and a pyridine ring, has captivated the attention of medicinal chemists for over a century.[3][4] Its journey from the isolation of quinine from cinchona bark, a pivotal moment in the fight against malaria, to the development of modern synthetic drugs underscores its enduring significance.[6] The synthetic tractability of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its physicochemical properties and biological targets.[7] This has led to the discovery of a plethora of derivatives with potent and selective activities against a wide array of diseases.[2][8] This guide will systematically dissect the key biological activities of quinoline derivatives, providing both a theoretical framework and practical methodologies for their investigation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a variety of tumor types.[7][9][10][11] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[9][12][13]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are mediated through several key mechanisms:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of protein tyrosine kinases (PTKs), which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[7][14][15] Overexpression or mutation of PTKs is a common feature of many cancers. Quinoline derivatives can competitively bind to the ATP-binding site of these kinases, thereby blocking their activity and downstream signaling.[16] Several FDA-approved kinase inhibitors, such as Bosutinib and Cabozantinib, feature a quinoline core.[9]

-

Topoisomerase Inhibition and DNA Damage: Certain quinoline derivatives can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[9][14] By disrupting these processes, they induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[9]

-

Induction of Apoptosis: Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.[15][17]

-

Cell Cycle Arrest: Many quinoline compounds have been shown to arrest the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from progressing through division.[9][18][19]

-

Inhibition of Tubulin Polymerization: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a process crucial for mitosis and cell division.[18][20]

Visualizing the Anticancer Mechanisms

The following diagram illustrates the multifaceted mechanisms by which quinoline derivatives exert their anticancer effects.

Caption: Mechanisms of anticancer action of quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[19][21]

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5a | MCF-7 (Breast) | 0.025 - 0.082 (GI50) | [17] |

| Compound 55 | HL-60 (Leukemia) | 19.88 | [9] |

| Compound 13e | PC-3 (Prostate) | 2.61 (GI50) | [22] |

| Compound 4c | MDA-MB-231 (Breast) | Not specified, but potent | [18] |

| AQQ6 | DU-145 (Prostate) | Good cytotoxicity | [19] |

| Quinoline amidoxime 8f | DND-41 (Leukemia) | 2.1 - 4.7 | [23] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long history of use as antimicrobial agents, with some exhibiting broad-spectrum activity against both bacteria and fungi.[24][25][26][27][28]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are attributed to various mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[29]

-

Inhibition of Key Enzymes: Certain derivatives can inhibit other essential bacterial enzymes, such as peptide deformylase (PDF), which is involved in protein synthesis.[24][26]

Visualizing the Antimicrobial Workflow

The following diagram outlines a typical workflow for screening the antimicrobial activity of quinoline derivatives.

Caption: Experimental workflow for antimicrobial activity screening.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] The broth microdilution method is a standard technique for determining MIC values.[30]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Antimicrobial Activity Data

The following table presents the MIC values of selected quinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 6 | Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli | 3.12 - 50 | [24] |

| Compound 1 | Escherichia coli | >21 (IZ in mm) | [31] |

| Compound Qa5 | Xanthomonas oryzae | 3.12 | [29] |

Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is intrinsically linked to the history of antimalarial drug discovery, with quinine being the first effective treatment for malaria.[6][32] Modern antimalarial drugs like chloroquine and mefloquine are also quinoline derivatives.[32][33][34]

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[33][35]

-

Inhibition of Heme Polymerization: During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process.[33][34] The accumulation of toxic free heme leads to oxidative stress and parasite death.[33]

Visualizing the Antimalarial Mechanism

This diagram illustrates the mechanism of action of quinoline antimalarials.

Caption: Mechanism of action of quinoline antimalarials.

Anti-inflammatory Activity

Recent research has highlighted the potential of quinoline derivatives as anti-inflammatory agents.[3][21] Their mechanisms of action often involve the modulation of key inflammatory pathways.

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes and Cytokines: Some quinoline derivatives can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[21]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the development of compounds with a wide range of biological activities, addressing some of the most pressing global health challenges. The ongoing exploration of novel quinoline derivatives, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the future of drug discovery. Advances in synthetic chemistry, computational modeling, and high-throughput screening will undoubtedly accelerate the identification of new lead compounds with improved efficacy and safety profiles. The journey of the quinoline nucleus, from a natural remedy to a cornerstone of modern medicinal chemistry, is a testament to the power of chemical innovation in advancing human health.

References

-

Barman, A., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

-

Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8047-8066. [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2972. [Link]

-

Musielak, B., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances, 12(35), 22695-22709. [Link]

-

Musielak, B., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

-

Sharma, P., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6549-6568. [Link]

-

Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 18(1), 85-95. [Link]

-

Naaz, F., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 8047-8066. [Link]

-

Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering (BEST: IJMITE), 8(6), 1-12. [Link]

-

Singh, R. K., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. Journal of Heterocyclic Chemistry, 2024, 1-25. [Link]

-

Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

Kaur, H., et al. (2023). therapeutic significance of quinoline derivatives as antimicrobial agents. World Journal of Pharmaceutical Research, 12(11), 1069-1083. [Link]

-

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

-

Nayak, S. K., et al. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(1), e2000282. [Link]

-

Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

-

Mosaffa, F., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 13(6), 545-556. [Link]

-

Czerwonka, D., & Dąbrowska, A. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(13), 5198. [Link]

-

Musielak, B., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

-

Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]

-

Abbas, M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31235-31257. [Link]

-

Chen, Y. C., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(19), 10398. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 72(41), 17567-17578. [Link]

-

Drugs.com. (n.d.). List of Antimalarial quinolines. Drugs.com. [Link]

-

Al-Amiery, A. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

-

Kumar, A., & B. R. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 11-19. [Link]

-

El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 14(32), 23095-23115. [Link]

-

Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 213-225. [Link]

-

Jannuzzi, A. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Pharmaceuticals, 15(11), 1362. [Link]

-

Singh, R. K., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. [Link]

-

Adebayo, J. O., et al. (2023). A few quinoline derivatives in clinical use Although there has been... ResearchGate. [Link]

-

ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized... ResearchGate. [Link]

-

Sharma, P., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 939-953. [Link]

-

Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Tiglani, D., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

-

Ghorab, M. M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal, 2(5), 165-177. [Link]

-

Pop, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 882. [Link]

-

Sreenivasa, M., et al. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1548-1556. [Link]

Sources

- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 15. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 16. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 19. Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules [mdpi.com]

- 20. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 21. benchchem.com [benchchem.com]

- 22. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]